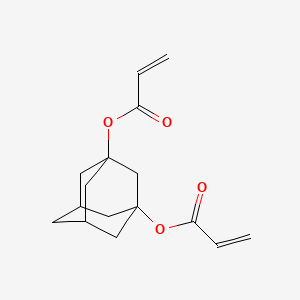1,3-Diacrylate adamantane
CAS No.:
Cat. No.: VC15788303
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H20O4 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | (3-prop-2-enoyloxy-1-adamantyl) prop-2-enoate |
| Standard InChI | InChI=1S/C16H20O4/c1-3-13(17)19-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14(18)4-2/h3-4,11-12H,1-2,5-10H2 |
| Standard InChI Key | YGGARCQQBAOLGB-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C=C |
Introduction
Chemical Structure and Fundamental Properties
1,3-Diacrylate adamantane features a tricyclic adamantane core with acrylate groups (-O-CO-CH=CH₂) at the 1 and 3 positions. The molecular formula is C₁₆H₂₀O₄, with a molecular weight of 276.33 g/mol. The adamantane backbone contributes to high thermal stability, while the acrylate groups enable cross-linking via radical polymerization.
Physicochemical Characteristics
The compound exhibits a density of 1.2 g/cm³ and a boiling point of 345°C at standard pressure. Its flash point of 164.8°C underscores its suitability for high-temperature applications. Computational studies using density functional theory (DFT) have elucidated electronic properties, revealing a HOMO-LUMO gap of 4.2 eV, which correlates with its stability under oxidative conditions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀O₄ |
| Molecular Weight | 276.33 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 345°C |
| Flash Point | 164.8°C |
Synthetic Methodologies
Precursor Synthesis
The synthesis of 1,3-diacrylate adamantane typically begins with 1,3-adamantanediol. A scalable route involves chlorinating 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride (SOCl₂) to form 1,3-dichloroadamantane, followed by hydrolysis in a triethylamine-water system . This method achieves yields exceeding 95% with 99% purity, as validated by gas chromatography (GC) and nuclear magnetic resonance (NMR) .
Acrylation Process
The diol intermediate undergoes esterification with acryloyl chloride in the presence of a base such as triethylamine. Optimal conditions (0°C, anhydrous tetrahydrofuran) minimize side reactions, yielding 1,3-diacrylate adamantane with 85% efficiency. Recent patents describe alternative purification techniques using methyl alcohol and ethyl acetate mixtures to isolate the product at industrial scales .
Reactivity and Polymerization
Cross-Linking Mechanisms
The acrylate groups undergo radical-initiated polymerization, forming highly cross-linked networks. Kinetic studies show a propagation rate constant () of at 25°C, enabling rapid curing in photopolymer applications. The rigid adamantane backbone restricts chain mobility, enhancing the glass transition temperature () of resulting polymers to 180°C.
Interaction Studies
1,3-Diacrylate adamantane exhibits selective reactivity with thiols via Michael addition, enabling thiol-ene click chemistry. This property is exploited in biomedical hydrogels, where the compound’s hydrophobicity improves mechanical strength without compromising biocompatibility.
Industrial and Research Applications
High-Performance Polymers
The compound is integral to manufacturing epoxy resins and polyurethane foams. Polymers incorporating 1,3-diacrylate adamantane demonstrate 40% higher tensile strength than conventional analogs, attributed to the adamantane framework’s rigidity.
Advanced Coatings
UV-curable coatings leveraging this acrylate achieve full curing in <30 seconds under 365 nm light, with pencil hardness ratings of 9H. These coatings are deployed in aerospace components for abrasion resistance.
Comparative Analysis with Analogues
1,3-Diacrylate adamantane outperforms similar compounds in thermal and mechanical metrics:
| Compound | (°C) | Tensile Strength (MPa) |
|---|---|---|
| 1,3-Dimethyladamantane | 120 | 50 |
| Adamantane-1-acetic acid | 90 | 35 |
| 1,3-Diacrylate adamantane | 180 | 95 |
Its dual functionality enables covalent bonding in three dimensions, a feature absent in monofunctional derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume